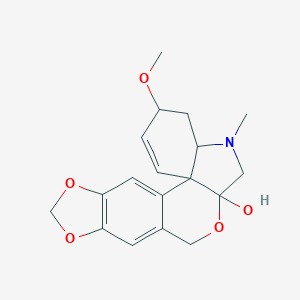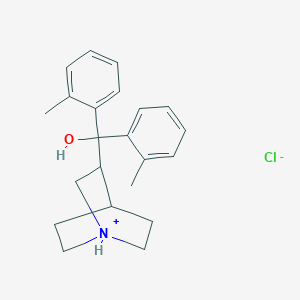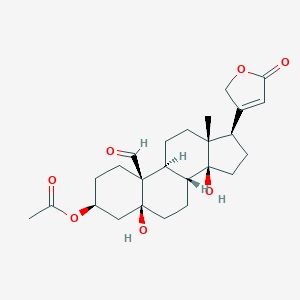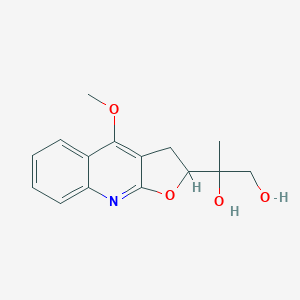
Dubinidine
Overview
Description
Dubinidine is a quinoline alkaloid with the chemical formula C₁₅H₁₇NO₄. It is primarily found in plants such as Dictamnus angustifolius, Haplophyllum dubium, Haplophyllum foliosum, and Haplophyllum perforatum . This compound has been studied for its various physicochemical and pharmacological properties, including its sedative, hypnotic, analgesic, anticonvulsive, and estrogenic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dubinidine can be synthesized through the oxidation of quinoline alkaloids using periodic acid. The reaction conditions involve the use of dilute aqueous solutions of periodic acid to form stable gem-diols. When a large excess of periodic acid is used, gem-diols and aldehydes are formed . Additionally, O-methyl derivatives can be obtained in aqueous methanol solutions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dubinidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of this compound by periodic acid results in the formation of gem-diols and aldehydes .
Common Reagents and Conditions
Oxidation: Periodic acid in dilute aqueous solutions.
Reduction: Not specifically documented for this compound.
Major Products Formed
Oxidation: Gem-diols and aldehydes.
Substitution: Products resulting from the opening of the dihydrofuran ring and dequaternization.
Scientific Research Applications
Dubinidine has been studied for its various pharmacological properties. It exhibits sedative, hypnotic, analgesic, anticonvulsive, and estrogenic actions . These properties make it a compound of interest in the fields of chemistry, biology, medicine, and industry. For example, quinoline derivatives, including this compound, are used as spasmolytics, local anesthetics, analgesics, sedatives, antioxidants, antiarrhythmics, and antimalarial drugs .
Mechanism of Action
The mechanism of action of dubinidine involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Dubinidine is structurally similar to other quinoline alkaloids such as bucharaine, foliosidine, and evoxine . These compounds share similar pharmacological properties but differ in their specific chemical structures and biological sources. For example, bucharaine and foliosidine are also quinoline derivatives with spasmolytic and analgesic properties . this compound’s unique combination of sedative, hypnotic, and estrogenic actions distinguishes it from these related compounds .
List of Similar Compounds
- Bucharaine
- Foliosidine
- Evoxine
Properties
IUPAC Name |
2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETGEQWGGLFVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331995 | |
| Record name | Dubinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22964-77-8 | |
| Record name | 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22964-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dubinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dubinidine and where is it found?
A1: this compound is a quinoline alkaloid primarily isolated from plants within the genus Haplophyllum, specifically species like Haplophyllum griffithianum [, , ].
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts lack specific spectroscopic data, they mention key structural features. This compound is a furoquinoline alkaloid, meaning it possesses a furan ring fused to a quinoline core. The synthesis of (±)-dubinidine has been achieved [, , ], and studies have explored the structure of this compound and its relationship to other alkaloids like dubinine []. Further structural insights might be gleaned from investigations into folisine, another alkaloid found within the same plant species [].
Q3: Has the fragmentation pattern of this compound been studied?
A4: Yes, the mass spectrometry of this compound has been investigated, providing insights into its fragmentation pattern [].
Q4: Have any studies examined the potential for this compound to undergo chemical transformations?
A5: Yes, researchers have explored the transformations of this compound methiodide and related compounds under alkaline conditions and pyrolysis [].
Q5: Beyond its presence in Haplophyllum griffithianum, has this compound been found in other Haplophyllum species?
A7: Yes, this compound has also been identified in Haplophyllum foliosum [] and Haplophyllum perforatum [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






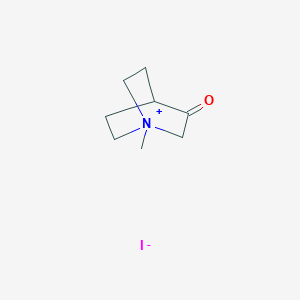
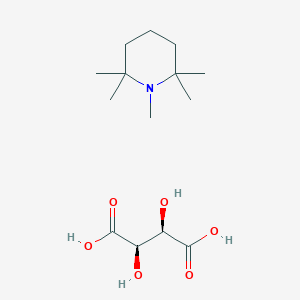

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
